![molecular formula C20H19N5O2S B13372745 N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, antibacterial, and anti-inflammatory activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols under Buchwald–Hartwig-type reaction conditions . The reaction conditions often require the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos.
Chemical Reactions Analysis
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinazoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Biology: The compound has shown significant anticancer activity in vitro, particularly against cell lines like HT29 and HCT116. It also exhibits antibacterial and antifungal properties.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound also acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity . Additionally, it can induce oxidative stress in fungal cells, leading to cell death .
Comparison with Similar Compounds
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea can be compared with other quinazoline derivatives, such as:
Properties
Molecular Formula |
C20H19N5O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(phenylcarbamoyl)-2-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-2-12-21-18-15-10-6-7-11-16(15)23-20(25-18)28-13-17(26)24-19(27)22-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,21,23,25)(H2,22,24,26,27) |
InChI Key |
SNQDHPXIOQGMOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


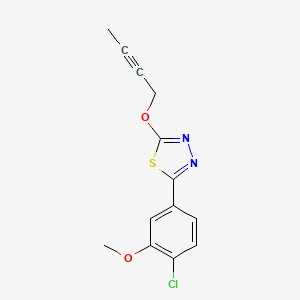
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372669.png)
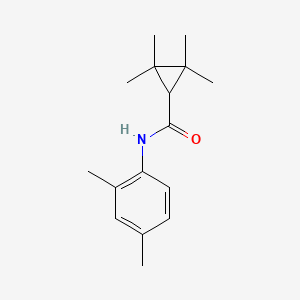
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13372677.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13372684.png)
![N-[4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine](/img/structure/B13372685.png)
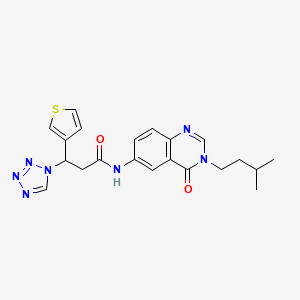
![3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372709.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)
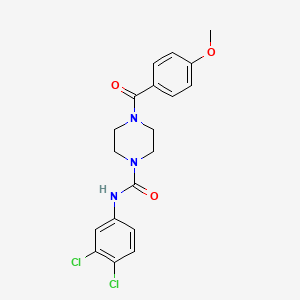
![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372733.png)
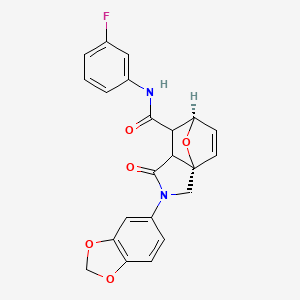
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
